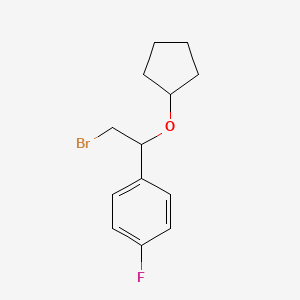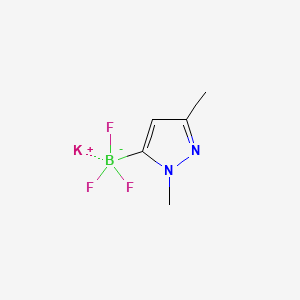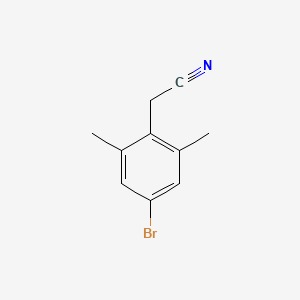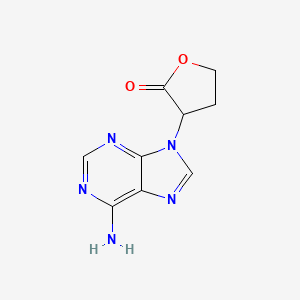
3-(6-amino-9H-purin-9-yl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-amino-9H-purin-9-yl)oxolan-2-one is a chemical compound that belongs to the class of purine derivatives It is characterized by a purine base attached to an oxolan-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-amino-9H-purin-9-yl)oxolan-2-one typically involves the reaction of a purine derivative with an oxolan-2-one precursor. One common method involves the use of 6-amino-9H-purine as the starting material, which is then reacted with an appropriate oxolan-2-one derivative under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(6-amino-9H-purin-9-yl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .
Scientific Research Applications
3-(6-amino-9H-purin-9-yl)oxolan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-amino-9H-purin-9-yl)oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
Guanosine: A similar compound with a purine base attached to a ribose sugar.
Acyclovir: An antiviral drug with a similar purine structure but different functional groups.
Imetelstat: A telomerase inhibitor with a purine base and additional functional groups.
Uniqueness
3-(6-amino-9H-purin-9-yl)oxolan-2-one is unique due to its specific oxolan-2-one ring structure, which distinguishes it from other purine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-(6-aminopurin-9-yl)oxolan-2-one |
InChI |
InChI=1S/C9H9N5O2/c10-7-6-8(12-3-11-7)14(4-13-6)5-1-2-16-9(5)15/h3-5H,1-2H2,(H2,10,11,12) |
InChI Key |
WTGNMPFWSKSVKE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



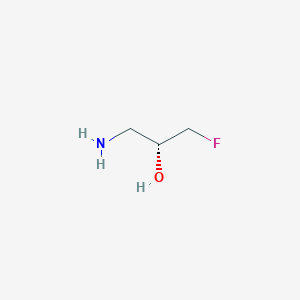
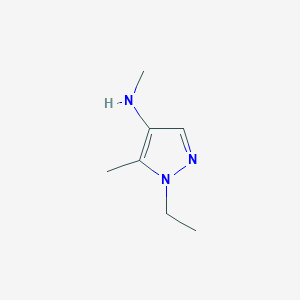
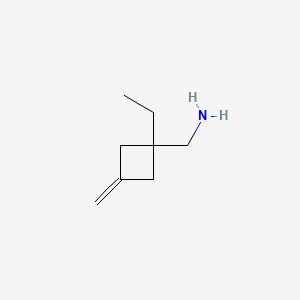
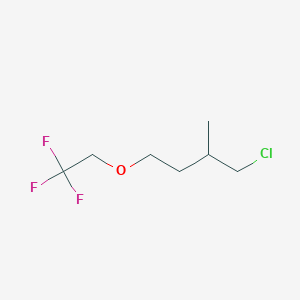
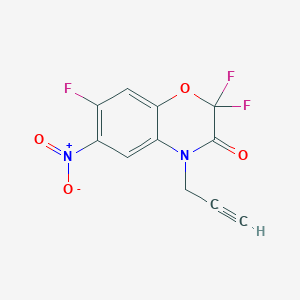
![N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13477756.png)
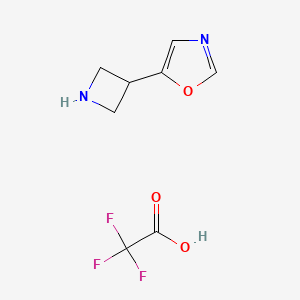
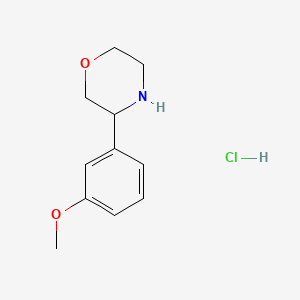
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
